O-(4-Chlorophenyl) O,O-diethyl phosphorothioate
Description
Properties
CAS No. |
5857-62-5 |
|---|---|
Molecular Formula |
C10H14ClO3PS |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
(4-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
ULEIOHDPTRIZER-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-chlorophenol with diethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phosphorothioate oxide.
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 4-chlorophenol and diethyl phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products Formed
Oxidation: Phosphorothioate oxide.
Hydrolysis: 4-chlorophenol and diethyl phosphoric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: It serves as a tool to study the inhibition of acetylcholinesterase and its effects on the nervous system.
Medicine: Research on its potential use in developing treatments for diseases caused by parasitic insects.
Industry: Utilized in the formulation of insecticides and acaricides for agricultural and household use.
Mechanism of Action
The primary mechanism of action of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually the death of the insect .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances thermal stability, as seen in the higher melting points of 1k (53–54°C) and 1m (57–58°C) compared to non-halogenated analogs .
- Bioactivity : Fluorine substitution at the carbamoyl group (e.g., 1x, 1y) significantly improves enzyme inhibition, with IC50 values <9 μM for AChE and BChE. Bromine or trifluoromethyl groups (e.g., 1m, 1i) reduce potency, likely due to steric hindrance .
Industrial and Commercial Analogs
Coumaphos (C19H16ClO5PS)
Chlorpyrifos (C9H11Cl3NO3PS)
- Structure : Features a 3,5,6-trichloropyridinyl group.
- Properties : logP = 4.7; higher lipophilicity than O-(4-chlorophenyl) derivatives.
- Toxicity : LD50 (rat, oral) = 135 mg/kg, indicating greater mammalian toxicity than carbamoyl-substituted analogs .
Mechanistic Insights
- Enzyme Inhibition : The target compound’s 4-chlorophenyl group likely interacts with the hydrophobic pocket of cholinesterases, similar to 1k and coumaphos. However, the absence of a carbamoyl or coumarin group may reduce binding affinity compared to 1x or coumaphos .
- Metabolic Stability : Sulfur substitution in phosphorothioates (vs. phosphate esters) delays hydrolysis, enhancing environmental persistence. This is observed in chlorpyrifos, which has a soil half-life >30 days .
Biological Activity
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is a compound belonging to the class of organophosphorus compounds, which are known for their biological activities, particularly in the fields of insecticides and pharmaceuticals. This article aims to explore its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a phosphorothioate group that contributes to its biological activity. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, potentially improving its interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of phosphorothioates exhibit significant antimicrobial activity against various strains of bacteria and mycobacteria. For instance, a related compound, O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate, showed a minimum inhibitory concentration (MIC) of 4 µM against Mycobacterium tuberculosis . This suggests that similar compounds may possess comparable antimicrobial properties.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| O-(4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl) O,O-diethyl phosphorothioate | 4 | Mycobacterium tuberculosis |
| O-(5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}-phenyl) O,O-diethyl phosphorothioate | 16 | Mycobacterium avium |
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are targets for various therapeutic agents. The compound exhibited IC50 values ranging from 8.04 to 20.2 µM for AChE inhibition, indicating moderate potency compared to known inhibitors like rivastigmine .
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| Acetylcholinesterase (AChE) | 8.04 - 20.2 | Moderate potency |
| Butyrylcholinesterase (BChE) | Not specified | Similar to AChE |
Toxicity and Safety
While organophosphorus compounds have therapeutic potential, they also pose toxicity risks due to their mechanism of action as irreversible inhibitors of cholinesterases. This can lead to cholinergic crises if overdosed. Studies have indicated that careful dosage and monitoring are essential when using these compounds in clinical or agricultural settings .
Case Studies
- Antimycobacterial Studies : A study reported the synthesis of several phosphorothioates, including O-(4-chlorophenyl) derivatives, which were tested against Mycobacterium tuberculosis. The results indicated promising antimycobacterial activity that warrants further investigation into structure-activity relationships .
- Inhibition Studies : Another investigation focused on the inhibitory effects of various phosphorothioates on AChE and BChE. The findings suggested that modifications in the chemical structure significantly influence enzyme inhibition potency, highlighting the importance of further research into optimizing these compounds for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing O-(4-chlorophenyl) O,O-diethyl phosphorothioate with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between O,O-diethyl phosphorochloridothioate and 4-chlorophenol in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Key steps include maintaining a temperature below 40°C to minimize side reactions and employing column chromatography (silica gel, hexane/ethyl acetate) for purification. Characterization via IR spectroscopy (P=S stretch ~650–680 cm⁻¹) and ¹H/¹³C-NMR (δ ~1.3–1.4 ppm for ethyl CH₃, δ ~4.1–4.3 ppm for CH₂) ensures structural fidelity. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of P=S (650–680 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) bonds.
- NMR : In ¹H-NMR, ethyl groups appear as triplets (CH₂, δ ~4.1–4.3 ppm) and quartets (CH₃, δ ~1.3–1.4 ppm). Aromatic protons (4-chlorophenyl) show splitting patterns consistent with para-substitution (e.g., doublets at δ ~7.2–7.4 ppm).
- Mass Spectrometry : High-resolution MS should match the molecular ion [M+H]⁺ (C₁₀H₁₅ClO₂PS⁺; theoretical m/z 281.01) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for organophosphorothioates like O-(4-chlorophenyl) derivatives?
- Methodological Answer : Discrepancies in anticholinesterase or insecticidal activity may arise from stereochemical variations (thiono vs. thiolo tautomers) or impurities. Solutions include:
- HPLC Chiral Separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers for individual bioassays.
- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify active metabolites via LC-MS/MS.
- Docking Studies : Compare binding affinities of tautomers with acetylcholinesterase (PDB ID: 1DX6) using AutoDock Vina .
Q. How can environmental persistence and degradation pathways of this compound be systematically evaluated?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C and 50°C. Analyze hydrolysis products (e.g., 4-chlorophenol, diethyl phosphorothioic acid) via GC-MS.
- Soil Half-Life : Conduct OECD 307 tests under aerobic conditions (20°C, 60% water-holding capacity). Extract residues using QuEChERS and quantify via UPLC-UV.
- Photolysis : Exclude aqueous solutions to UV light (λ = 254 nm) and track photoproducts with high-resolution orbitrap MS. Note: Chlorophenyl derivatives often exhibit slower degradation than nitro-substituted analogs .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω) and Fukui functions (f⁻) for the phosphorus center. High ω (>3 eV) indicates susceptibility to nucleophilic attack (e.g., by glutathione).
- Molecular Dynamics : Simulate interactions with acetylcholinesterase active sites (Ser203, His447) to predict inhibitory potency. Compare with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
